Product packaging for (2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate(Cat. No.:CAS No. 61336-70-7)

(2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate

Cat. No.: B1665475
CAS No.: 61336-70-7
M. Wt: 383.4 g/mol
InChI Key: AIPFZZHNBUVELL-YWUHCJSESA-N
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Description

Amoxicillin trihydrate is a broad-spectrum, semi-synthetic beta-lactam antibiotic belonging to the aminopenicillin class. It is supplied as a white to off-white, practically odorless crystalline powder with the chemical formula C₁₆H₂₅N₃O₈S and a molecular weight of 419.45 g/mol . Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It competitively binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding inhibits the transpeptidase activity of PBPs, disrupting the formation of critical cross-linkages in the peptidoglycan layer. The resulting weakened cell wall structure is unable to withstand internal osmotic pressure, leading to cell lysis and bacterial death . This bactericidal effect is particularly potent against actively dividing cells. Amoxicillin trihydrate demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its research applications are extensive, making it a valuable tool for studying respiratory tract infections, urinary tract infections, skin and skin structure infections, and otitis media . It is also widely used in research models involving Helicobacter pylori infections, often in combination with other agents . From a research pharmacokinetics perspective, the compound is known for its superior oral absorption and high bioavailability compared to other penicillins like ampicillin. After oral administration in research models, it is rapidly absorbed, with peak serum concentrations typically achieved within 1-2 hours. It has a volume of distribution of approximately 27.7 L and a serum half-life of about 61.3 minutes. The drug is primarily eliminated unchanged in the urine . The "trihydrate" form indicates the compound is crystallized with three molecules of water, which influences its stability and solubility. It is sparingly soluble in water . Researchers value this compound for studying classic beta-lactam mechanisms and the emergence of bacterial resistance, notably from beta-lactamase production. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or human use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21N3O6S B1665475 (2S,5R,6R)-6-[(2R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate CAS No. 61336-70-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Amoxicillin competitively inhibits penicillin-binding protein 1 and other high molecular weight penicillin binding proteins. Penicillin bind proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls. Without the action of penicillin binding proteins, bacteria upregulate autolytic enzymes and are unable to build and repair the cell wall, leading to bacteriocidal action.
The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/
Amoxicillin is similar to penicillin in its bactericidal action against susceptible bacteria during the stage of active multiplication. It acts through the inhibition of cell wall biosynthesis that leads to the death of the bacteria.

CAS No.

61336-70-7

Molecular Formula

C16H21N3O6S

Molecular Weight

383.4 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate

InChI

InChI=1S/C16H19N3O5S.H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1H2/t9-,10-,11+,14-;/m1./s1

InChI Key

AIPFZZHNBUVELL-YWUHCJSESA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O

Appearance

Solid powder

Color/Form

Crystals from water

melting_point

194 °C

Other CAS No.

61336-70-7

physical_description

Off-white solid;  [HSDB]
Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

26787-78-0 (Parent)

shelf_life

>2 years if stored properly

solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Soluble in water
1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol
9.58e-01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Actimoxi
Amoxicillin
Amoxicillin Anhydrous
Amoxicillin monopotassium salt
Amoxicillin monosodium salt
Amoxicillin Sodium
Amoxicillin trihydrate
Amoxicillin, (R*)-isomer
Amoxicilline
Amoxil
Amoxycillin
BRL 2333
BRL-2333
BRL2333
Clamoxyl
Clamoxyl G.A.
Clamoxyl parenteral
Hydroxyampicillin
Penamox
Polymox
Trimox
Wymox

Origin of Product

United States

Synthetic Methodologies and Biocatalytic Production of Amoxicillin Trihydrate

Traditional Chemical Synthesis Pathways for Amoxicillin (B794) Trihydrate

The conventional industrial production of amoxicillin trihydrate has historically relied on chemical synthesis, with the Dane salt route being the most prominent method. smolecule.comintratec.usintratec.us This multi-step process begins with the reaction of D-p-hydroxyphenylglycine with ethylacetoacetate in the presence of potassium hydroxide (B78521) and anhydrous ethanol (B145695) to form a Dane salt. smolecule.com This salt then reacts with pivaloyl chloride to create a mixed anhydride (B1165640) complex, which subsequently acylates 6-aminopenicillanic acid (6-APA) to yield amoxicillin. intratec.usintratec.usgoogle.com The final product, amoxicillin trihydrate, is obtained after condensation, hydrolysis, and crystallization steps. google.com

While effective, with activity yields reported between 77% and 82%, this chemical pathway presents several drawbacks. smolecule.com The process involves more than ten steps and necessitates cryogenic conditions, with reaction temperatures as low as -30°C. sante.frusp-pqm.org Furthermore, it relies on the use of hazardous solvents like methylene (B1212753) chloride and silylation reagents, which pose environmental and health concerns. smolecule.comsante.frusp-pqm.org The chemical synthesis route is also associated with significant waste generation, with estimates suggesting that for every kilogram of amoxicillin produced, up to 70 kilograms of non-recyclable waste are generated. sante.fr In response to these challenges, alternative approaches, such as aqueous chloride-hydrochloride acylation methods, have been explored as more environmentally friendly options. smolecule.com

Enzymatic Synthesis Approaches for Amoxicillin Trihydrate

Enzymatic synthesis has emerged as a greener and more efficient alternative to traditional chemical methods for producing amoxicillin trihydrate. This approach utilizes enzymes as biocatalysts, offering milder reaction conditions, fewer steps, and reduced waste generation. sante.fr

Penicillin Acylase Catalysis in Amoxicillin Trihydrate Production

The cornerstone of enzymatic amoxicillin synthesis is the enzyme Penicillin G acylase (PGA). smolecule.commdpi.com This biocatalyst operates through a kinetically controlled mechanism, catalyzing the condensation of 6-aminopenicillanic acid (6-APA) with an activated side-chain donor, typically p-hydroxyphenylglycine methyl ester (HPGM). smolecule.comgoogle.com The reaction is performed in an aqueous medium under mild temperature and pH conditions, which circumvents the need for toxic organic solvents and extreme temperatures associated with chemical synthesis. scispace.com

The enzymatic reaction involves the formation of an acyl-enzyme complex between PGA and HPGM. This complex then reacts with 6-APA to produce amoxicillin. scispace.com However, the process is not without its challenges, as PGA can also catalyze undesirable hydrolysis of both the substrate (HPGM) and the product (amoxicillin). sharif.edu The efficiency of the synthesis is therefore dependent on a delicate balance between the synthesis and hydrolysis reactions, often represented by the S/H ratio.

Immobilized Biocatalysts in Amoxicillin Trihydrate Synthesis Processes

To enhance the stability, reusability, and recovery of the enzyme, Penicillin G acylase is commonly immobilized on solid carriers. smolecule.commdpi.com Immobilization prevents the enzyme from being a protein impurity in the final product and simplifies the downstream processing. rsc.org Various materials have been used for immobilization, including agarose (B213101), glyoxyl-agarose gel beads, and magnetic agarose particles. rsc.orgnih.govsid.ir

The use of immobilized PGA is a key feature of industrial enzymatic amoxicillin production. mdpi.com For instance, PGA immobilized on Relizyme® EP113/M beads has been used in enzymatic synthesis processes. google.com A recent innovation involves the use of magnetic agarose particles for PGA immobilization, which allows for efficient recovery and recycling of the biocatalyst using a magnetic separation system. rsc.orgrsc.orgdrexel.edu This continuous process has demonstrated high volumetric productivity of over 250 g/L/day. rsc.org However, challenges such as clogging of the immobilized enzyme due to crystallization of the substrate and product on the enzyme's surface can occur, hindering the catalytic efficiency. mdpi.com

Optimization of Enzymatic Reaction Conditions for Amoxicillin Trihydrate Yield

The yield of enzymatically synthesized amoxicillin trihydrate is highly sensitive to various reaction parameters. mdpi.com Key factors that require careful optimization include temperature, pH, substrate concentration and ratio, and enzyme loading. mdpi.comresearchgate.net

ParameterOptimal Condition/RangeOutcome/ObservationSource
pH 6.0 - 7.0The highest yield (53.9%) was achieved at pH 6.5. tsijournals.com A constant pH is preferable to a variable one. sharif.eduresearchgate.net sharif.eduresearchgate.nettsijournals.com
Temperature 15°C - 35°CMaximum yield decreased from 58.7% to 31.2% as temperature increased from 15°C to 35°C. tsijournals.com However, another study reported an optimal temperature of 35°C with a 50% yield. sharif.eduresearchgate.net sharif.eduresearchgate.nettsijournals.com
Substrate Ratio (HPGM:6-APA) 3:1A 1/3 ratio of 6-APA to HPGM yielded impressive results. sharif.eduresearchgate.net sharif.eduresearchgate.net
Enzyme Loading 20 U per mmol of 6-APAHigher enzyme loading can lead to increased hydrolysis of amoxicillin and HPGM. tsijournals.com tsijournals.com
Organic Co-solvents Ethylene (B1197577) glycolThe addition of ethylene glycol can increase the synthesis yield. tsijournals.com A 55.2% yield was achieved in a medium with 60% ethylene glycol. nih.gov tsijournals.comnih.gov

Dynamic modeling and optimization studies have been conducted to determine the best control policies for batch enzymatic synthesis to maximize product yield. researchgate.net

In-Situ Enzymatic Conversion Strategies and Reactive Crystallization for Amoxicillin Trihydrate

A significant advancement in the enzymatic synthesis of amoxicillin is the integration of the reaction with in-situ product removal through crystallization, a process known as reactive crystallization. mdpi.comaiche.org Due to the low solubility of amoxicillin, it crystallizes out of the reaction medium as it is formed. mdpi.com This crystallization shifts the reaction equilibrium towards product formation, thereby increasing the conversion of the limiting reactant. mdpi.comdrexel.edu

Reactive crystallization can achieve a 98% conversion of the limiting reactant, compared to only 72% without crystallization, when using a 2:1 molar ratio of precursors. drexel.eduresearchgate.net This strategy effectively mitigates the issue of product hydrolysis catalyzed by the enzyme. rsc.org The process can be carried out in different reactor designs, such as a well-mixed reactive crystallizer, which has been shown to have higher productivity than a plug-flow reactor for this specific process. drexel.eduresearchgate.net The development of models for continuous manufacturing of β-lactam antibiotics via enzymatic reactive crystallization is an active area of research to optimize process design and performance. drexel.eduresearchgate.net

One-Pot, Two-Step Enzymatic Synthesis of Amoxicillin Trihydrate

A "one-pot, two-step" enzymatic synthesis strategy offers a streamlined approach to producing amoxicillin directly from Penicillin G. nih.gov In this process, a single enzyme, immobilized penicillin acylase, first catalyzes the hydrolysis of Penicillin G to produce 6-aminopenicillanic acid (6-APA) in situ. nih.govresearchgate.net In the second step, the same enzyme catalyzes the synthesis of amoxicillin from the newly formed 6-APA and D-p-hydroxyphenylglycine methyl ester (HPGM). nih.govresearchgate.net

Comparative Analysis of Synthetic Routes for Amoxicillin Trihydrate

The production of amoxicillin trihydrate primarily follows two main pathways: traditional chemical synthesis and modern enzymatic synthesis. usp-pqm.org Both routes typically start from 6-aminopenicillanic acid (6-APA), a core intermediate derived from Penicillin G. usp-pqm.orggoogle.com

The conventional chemical method, often referred to as the Dane salt route, involves multiple steps. usp-pqm.orgintratec.usintratec.us This process requires the protection of the amino group of D-(-)-α-p-hydroxyphenylglycine, typically by forming a Dane salt. This intermediate then reacts with 6-APA, followed by deprotection to yield amoxicillin. intratec.usintratec.us A significant drawback of this route is its reliance on harsh reaction conditions, including very low temperatures (e.g., -30°C) and the use of hazardous and toxic solvents like methylene chloride. usp-pqm.orgaiche.org The generation of substantial amounts of non-recyclable waste, estimated at up to 70 kg per kilogram of amoxicillin, further complicates this method. usp-pqm.org

The following table provides a comparative overview of the primary synthetic routes.

FeatureChemical Synthesis (Dane Salt Route)Enzymatic Synthesis
Core Reactants 6-APA, D-(-)-p-hydroxyphenylglycine (as Dane salt) intratec.usintratec.us6-APA, D-p-hydroxyphenylglycine methyl ester (HPGM) aiche.orgresearchgate.net
Number of Steps Multiple (protection, acylation, deprotection) usp-pqm.orgSingle enzymatic step aiche.org
Reaction Conditions Cryogenic temperatures (e.g., -30°C to -50°C), use of silylating agents usp-pqm.orgquickcompany.inMild temperatures (e.g., 25°C) and pH (e.g., 6.0-6.5) aiche.orgresearchgate.net
Solvents Use of hazardous chlorinated solvents (e.g., methylene chloride) usp-pqm.orgquickcompany.inPrimarily aqueous media, sometimes with co-solvents like ethylene glycol aiche.orgnih.gov
Catalyst Chemical reagents (e.g., pivaloyl chloride, triethylamine) intratec.usquickcompany.inImmobilized enzyme (e.g., Penicillin G Acylase) aiche.orgresearchgate.net
Waste Generation High, up to 70 kg of non-recyclable waste per kg of product usp-pqm.orgSignificantly lower waste generation aiche.org
Key Challenges Solvent recovery, impurity profiles, high energy consumption, toxic waste google.comquickcompany.inEnzymatic hydrolysis of substrate and product, enzyme stability and recycling aiche.orgresearchgate.net
Yield Yields can be high but require extensive purification. One process reports a 75% yield based on 6-APA. google.comA one-pot procedure using Penicillin G reported a 71.5% yield. researchgate.net Another study achieved a 55.2% yield. nih.gov

Industrial Scale Production Considerations in Amoxicillin Trihydrate Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of amoxicillin trihydrate involves several critical considerations to ensure process efficiency, cost-effectiveness, and product quality.

Process intensification and Manufacturing Mode: Traditionally, amoxicillin has been produced in batch-wise processes. aiche.org However, there is a growing interest in continuous manufacturing, which offers improved product quality control, a smaller process footprint, and potentially higher productivity. aiche.orgrsc.org Combining reaction and crystallization into a single vessel (reactive crystallization) is one strategy for process intensification that can improve selectivity and productivity, especially for the enzymatic route. aiche.orgaiche.org

Catalyst and Solvent Management: In enzymatic synthesis, the recovery and recycling of the immobilized enzyme are crucial for economic viability. nih.gov Magnetic separation techniques are being explored to efficiently recover and reuse over 99.9% of the biocatalyst in continuous processes. rsc.org For chemical synthesis, the management and reduction of residual solvents like methylene chloride and isopropanol (B130326) in the final product are of utmost importance. quickcompany.in Processes that minimize or eliminate the use of such hazardous solvents are highly preferred. quickcompany.in

Crystallization and Purification: The crystallization of amoxicillin trihydrate is a critical downstream step that determines the purity and physical properties of the final active pharmaceutical ingredient (API). The presence of synthesis substrates and degradation products can inhibit crystallization and affect solubility. aiche.org For instance, 6-aminopenicillanic acid (6-APA) has been shown to have the largest impact on increasing amoxicillin's solubility, which can affect the crystallization driving force. aiche.org Controlling pH is also vital; for instance, after acylation, the pH may be adjusted to around 2.3-2.5 to facilitate crystallization. google.com The final product must meet stringent purity standards, often greater than 95%. quickcompany.in

Facility and Safety: The manufacturing of β-lactam antibiotics like amoxicillin requires dedicated facilities to prevent cross-contamination, which can lead to allergic reactions. usp-pqm.org Strict containment plans and controls are necessary to protect operators from exposure to the API. usp-pqm.org

The table below summarizes key industrial production considerations.

ConsiderationKey Factors and Challenges
Manufacturing Strategy - Shift from traditional batch processing to continuous manufacturing for improved efficiency and quality control. aiche.orgrsc.org- Implementation of reactive crystallization to intensify the process. aiche.org
Economic Viability - High cost of raw materials (6-APA, D(-)p-hydroxyphenylglycine). intratec.us- Significant investment in equipment, power, and water for multi-step chemical processes. google.com- Cost-effectiveness of enzyme recycling in biocatalytic routes. nih.gov
Downstream Processing - Control of crystallization is critical for purity; inhibited by substrates and degradation products. aiche.org- Purification requires removing unreacted intermediates and by-products. google.com
Solvent & Waste Management - Reduction and recovery of hazardous solvents (e.g., methylene chloride) in chemical synthesis. usp-pqm.orgquickcompany.in- Enzymatic routes generate significantly less waste. aiche.org- Water conservation and recycling are important for sustainability. google.com
Product Quality & Safety - Achieving high purity (>95%) is essential. quickcompany.in- Manufacturing requires dedicated facilities to prevent cross-contamination and ensure operator safety. usp-pqm.org

Solid State Chemistry and Crystallography of Amoxicillin Trihydrate

Crystal Polymorphism and Hydrate (B1144303) Forms of Amoxicillin (B794)

The ability of a compound to exist in more than one crystalline form is known as polymorphism, a phenomenon with profound implications for the pharmaceutical industry. For amoxicillin, the trihydrate form is a common and stable crystalline state.

Amoxicillin trihydrate crystallizes in an orthorhombic system with the space group P 21 21 21. rasayanjournal.co.inresearchgate.netresearchgate.net This specific crystal structure is a defining characteristic of the trihydrate form. The unit cell parameters, which describe the dimensions of the basic repeating unit of the crystal lattice, have been reported as a = 15.622 Å, b = 18.785 Å, and c = 6.645 Å, with angles α = β = γ = 90°. rasayanjournal.co.inresearchgate.net

Key Crystallographic Data for Amoxicillin Trihydrate

PropertyValue
Crystal SystemOrthorhombic
Space GroupP 21 21 21
Molecules per Unit Cell4
a-axis (Å)15.622
b-axis (Å)18.785
c-axis (Å)6.645
α, β, γ (°)90

The characterization of amoxicillin trihydrate's solid state is routinely performed using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). PXRD patterns of amoxicillin trihydrate exhibit characteristic sharp peaks at specific diffraction angles (2θ), including prominent peaks at approximately 12.1°, 15.1°, 18.0°, 19.3°, 23.1°, 26.6°, and 28.7°. rasayanjournal.co.in The intensity of these peaks can be correlated with the degree of crystallinity of the sample. nih.govnih.gov DSC analysis provides information on the thermal properties of the material, and for amoxicillin trihydrate, it reveals thermal stability that is linked to its crystallinity. nih.govnih.gov

The physical and chemical properties of amoxicillin trihydrate crystals are significantly influenced by the conditions under which they are formed. Key crystallization parameters include temperature, pH, supersaturation, and the presence of impurities or additives.

Research has shown that crystallization temperature affects the yield and particle size of amoxicillin trihydrate. rasayanjournal.co.inresearchgate.netresearchgate.net For instance, crystallization at a lower temperature (10°C) can result in a higher yield but smaller particle size, while crystallization at room temperature (28°C) may lead to a lower yield but larger crystals. rasayanjournal.co.inresearchgate.net The pH of the crystallization medium is another critical factor. Adjusting the pH can control the powder's pH, which in turn influences the crystal length and the degree of crystallinity. nih.govnih.gov An increase in the pH of the powder has been observed to correlate with an increase in crystal length and higher peak intensities in PXRD patterns, indicating enhanced crystallinity. nih.govnih.gov

The presence of impurities, such as degradation products, can inhibit the nucleation process during crystallization. researchgate.netacs.org Conversely, certain additives can be intentionally introduced to modify the crystallization outcome. For example, the use of citric acid and malic acid has been investigated to optimize the crystallization process, affecting both the purity and yield of the final product. researchgate.netacs.org

Impact of Crystallization Temperature on Amoxicillin Trihydrate Properties

Crystallization TemperatureYieldParticle SizePurity
Low Temperature (10°C)Higher (avg. 58.79%)Smaller (5-50 μm)High (99.83%)
Room Temperature (28°C)Lower (avg. 52.03%)Larger (63-630 μm)Lower (96.04%)

The kinetics of amoxicillin trihydrate crystallization, which encompasses the processes of nucleation and crystal growth, is fundamental to controlling the final product attributes. The induction period, which is the time required for the onset of nucleation, is a key parameter in understanding crystallization kinetics. acs.org Studies have utilized in-situ turbidimetry to measure this induction period in pH-controlled crystallization from aqueous solutions. researchgate.netacs.org It has been demonstrated that the induction period decreases with an increase in supersaturation. researchgate.netacs.org However, the presence of degradation products can inhibit the nucleation process, thereby prolonging the induction period. researchgate.netacs.org

Intermolecular Interactions in Amoxicillin Trihydrate Crystal Structures

Among the various non-covalent interactions, non-conventional hydrogen bonds play a significant role. In the crystal structure of amoxicillin trihydrate, the presence of C-H···S hydrogen bonds has been identified and analyzed. jst.go.jpnih.gov Single-crystal X-ray structure analysis has revealed the specific geometries of these interactions. jst.go.jpnih.gov In the amoxicillin trihydrate crystal, a hydrogen atom of the β-lactam moiety is located at a distance of 3.069 Å from a sulfur atom of a neighboring molecule. jst.go.jp The nature of these C-H···S hydrogen bonds has been shown to influence the shapes of sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) spectra, providing a spectroscopic method for their detection and analysis. jst.go.jpnih.gov

Beyond the specific C-H···S interactions, the crystal structure of amoxicillin trihydrate is stabilized by a comprehensive network of both conventional and other non-conventional hydrogen bonds. The three water molecules in the trihydrate form are integral to this network, forming hydrogen bonds with the amoxicillin molecule. jst.go.jp These water molecules can interact with the polar functional groups of amoxicillin, such as the carboxylic acid group, the hydroxyl group, the carbonyl groups, and the primary amine. quora.com These non-covalent interactions are fundamental to the molecular recognition processes that govern the formation of the crystal lattice. jst.go.jp

Solid-State Interactions of Amoxicillin Trihydrate with Co-Formulated Agents

Investigation of Amoxicillin Trihydrate and Potassium Clavulanate Solid-State Interactions

The combination of amoxicillin trihydrate and potassium clavulanate is a widely used therapeutic option. However, the potential for physical and chemical incompatibilities in the solid state necessitates a thorough investigation. usm.my Studies have been conducted to evaluate these interactions using various analytical techniques to understand the nature and mechanism of any occurring changes.

Research into the solid-state interaction between amoxicillin trihydrate and potassium clavulanate has been systematically performed by preparing binary mixtures in various molar ratios. usm.myresearchgate.net These mixtures were then analyzed to observe any physical or chemical changes. The primary analytical methods employed in these investigations include Differential Scanning Calorimetry (DSC), X-Ray Powder Diffractometry (XRPD), Fourier Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM). usm.myresearchgate.net

DSC analysis of the binary mixtures revealed significant alterations in the thermal profiles of the individual components, indicating a physical interaction. usm.my Specifically, the endothermic curves of molar fractions from 1:9 to 5:5 (amoxicillin trihydrate to potassium clavulanate) were observed to overlap at 201°C. usm.myresearchgate.netsemanticscholar.org Furthermore, the exothermic curve of amoxicillin trihydrate shifted towards that of potassium clavulanate, with a steady increase from 181.9°C to 201°C, suggesting a solid-phase interaction. usm.my A notable loss of the hydrate crystal from amoxicillin trihydrate was also observed, as indicated by the appearance of an endothermic curve between 50°C and 114°C. usm.my

Molar Ratio (Amoxicillin Trihydrate : Potassium Clavulanate)Observed Overlapping Endotherm (°C)
1:9201
2:8201
3:7201
4:6201
5:5201

XRPD analysis was conducted to characterize the physical nature of the solid-state mixture. researchgate.net The resulting diffractograms of the binary mixtures were found to be very similar to that of amoxicillin trihydrate alone. usm.myresearchgate.net This suggests that while an interaction occurs, the crystalline structure of amoxicillin trihydrate remains largely dominant in the mixture.

SEM imaging of the binary mixture further elucidated the morphology of the interacted system. The images showed that in the co-crystal system, the amoxicillin crystal appears to be covered with layers of amorphous clavulanate. usm.my This observation supports the idea of the formation of a solid dispersion or a co-crystal-like system. usm.myresearchgate.net

Co-Crystallization Phenomena in Amoxicillin Trihydrate Systems

Co-crystallization is a technique used to modify the physicochemical properties of active pharmaceutical ingredients by incorporating a second molecule (a co-former) into the crystal lattice. In the context of amoxicillin trihydrate, co-crystallization with potassium clavulanate has been explored as a method to create a novel solid form with potentially improved properties.

The formation of a co-crystal system between amoxicillin trihydrate and potassium clavulanate has been reported as a result of their solid-state interaction. usm.myresearchgate.net This interaction, driven by strong hydrogen bonds, leads to a system that can be described as a solid dispersion or a co-crystal. researchgate.net The interaction is particularly evident at a molar ratio of 5:5, where a co-crystal system is formed. usm.my

Co-crystals of amoxicillin trihydrate and potassium clavulanate have been prepared using various techniques, including supercritical fluid technology. researchgate.netnih.gov The resulting co-crystals were characterized using physicochemical methods such as FTIR, DSC, and Powder X-ray Diffraction (PXRD) to confirm the solid-state interaction between the two components. researchgate.netnih.gov Molecular dynamic simulations have also been employed to understand the structural changes and stabilization occurring during co-crystal formation. researchgate.netnih.gov

The research into amoxicillin trihydrate co-crystals extends beyond its combination with potassium clavulanate. For instance, co-crystallization has been utilized as a method for the purification of amoxicillin trihydrate. nih.govrsc.org Impurities such as 4-hydroxyphenylglycine have been effectively removed by co-crystallizing them with selected co-formers like picolinic acid, lysine, leucine, or isoleucine. nih.govrsc.org This approach demonstrates the versatility of co-crystallization in the pharmaceutical processing of amoxicillin trihydrate.

The properties of the resulting co-crystals, such as their release profiles, have also been a subject of investigation. For example, amoxicillin trihydrate-potassium clavulanate co-crystals have been microencapsulated with ethylcellulose to create sustained-release microspheres. researchgate.netnih.gov In vitro release studies of these microspheres revealed a sustained-release profile, with potassium clavulanate being released at a lower rate from the co-crystal microspheres compared to microspheres containing potassium clavulanate alone. researchgate.net

Co-crystal SystemPreparation TechniqueCharacterization MethodsObserved Properties
Amoxicillin trihydrate - Potassium clavulanateSupercritical fluid technologyFTIR, DSC, PXRD, Molecular dynamic simulationFormation of co-crystals, sustained-release profile when microencapsulated
Amoxicillin trihydrate - 4-hydroxyphenylglycine with co-formers (e.g., picolinic acid, lysine)Solid-state grindingNot specifiedEnhanced purity of amoxicillin trihydrate

Advanced Analytical Characterization of Amoxicillin Trihydrate

Chromatographic Techniques for Amoxicillin (B794) Trihydrate Quantification and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for the quantification and purity assessment of Amoxicillin Trihydrate. These methods offer high sensitivity, specificity, and resolution, allowing for the separation of the active pharmaceutical ingredient from degradation products and other impurities.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of Amoxicillin Trihydrate in bulk drug substances and pharmaceutical formulations. These methods typically utilize a C18 stationary phase, which is a nonpolar column that separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier, typically acetonitrile (B52724) or methanol (B129727). The pH of the buffer is carefully controlled, as it affects the ionization state and, consequently, the retention of the zwitterionic Amoxicillin molecule. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often sufficient for routine analysis.

Detection is most commonly performed using a UV detector. Amoxicillin Trihydrate exhibits strong UV absorbance, and the detection wavelength is typically set between 220 nm and 230 nm to achieve high sensitivity. For instance, a validated method for the simultaneous determination of Amoxicillin and Clavulanate used a detection wavelength of 220 nm.

Method validation is performed according to ICH (International Council for Harmonisation) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the detector response (peak area) and the concentration of Amoxicillin Trihydrate over a specified range.

Accuracy: The closeness of the test results to the true value is confirmed through recovery studies.

Precision: The method's ability to produce consistent results is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) being a key metric.

Specificity: The method's ability to accurately measure the analyte in the presence of impurities, degradation products, or excipients is demonstrated.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

These validated HPLC methods are indispensable for quality control in the pharmaceutical industry, ensuring that Amoxicillin Trihydrate products meet the required standards of potency and purity.

Example of RP-HPLC Method Parameters for Amoxicillin Trihydrate Analysis
ParameterCondition/ValueReference
ColumnC18
Mobile PhaseAqueous Buffer (e.g., Phosphate) and Organic Modifier (e.g., Acetonitrile)
Elution ModeIsocratic
Detection Wavelength220 - 230 nm
ValidationPerformed according to ICH guidelines (Linearity, Accuracy, Precision, etc.)

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Amoxicillin trihydrate in both bulk drug substances and pharmaceutical formulations. nih.govtandfonline.com Method development often focuses on creating simple, rapid, and reproducible reverse-phase (RP-HPLC) procedures. researchgate.netcore.ac.uk A primary goal in developing these methods is to use more environmentally friendly and cost-effective solvents, such as replacing acetonitrile with methanol. nih.gov

Chromatographic separation is commonly achieved using a C18 column. core.ac.ukwalshmedicalmedia.com The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. tandfonline.com Common combinations include methanol and a potassium dihydrogen phosphate buffer or acetonitrile with the same buffer, often adjusted to an acidic pH. nih.govcore.ac.uk Isocratic elution, where the mobile phase composition remains constant, is frequently employed at a flow rate of around 1.0 to 1.5 ml/min. researchgate.netwalshmedicalmedia.comadvancechemjournal.com Detection is typically performed using a UV detector at a wavelength between 229 nm and 283 nm. tandfonline.comcore.ac.uk Under these conditions, the retention time for Amoxicillin trihydrate is generally observed within a few minutes, for instance, at approximately 3.04 minutes or 6.4 minutes depending on the specific method. core.ac.ukwalshmedicalmedia.com

Validation of these HPLC methods is conducted according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govcore.ac.uk Linearity is consistently established over a concentration range, for example, from 10 to 100 μg/ml, with correlation coefficients (R²) values of 0.999 demonstrating a strong linear relationship. core.ac.uk The validation process confirms that the developed methods are suitable for routine quality control analysis. core.ac.uk

HPLC Method Parameters for Amoxicillin Trihydrate Analysis
ParameterCondition 1Condition 2Condition 3
Column Intersil C18 (250 x 4.6 mm, 5 µm) walshmedicalmedia.comCapacel Pak C18 tandfonline.comChromatopak-C18 (250mm×4.6×5micron) core.ac.uk
Mobile Phase Methanol and 1% w/w glacial acetic acid (50:50 v/v) walshmedicalmedia.comPhosphate buffer and methanol (50:50 %v/v), pH 3.0 tandfonline.comAcetonitrile and 0.2M Potassium dihydrogen phosphate buffer, pH 3 (22:78 v/v) core.ac.uk
Flow Rate 1.0 ml/min walshmedicalmedia.com1.0 ml/min tandfonline.com1.0 ml/min core.ac.uk
Detection Wavelength 254 nm walshmedicalmedia.com229 nm tandfonline.com283 nm core.ac.uk
Retention Time (min) 3.04 walshmedicalmedia.comNot Specified6.4 core.ac.uk
Linearity Range Not SpecifiedNot Specified10 – 100 μg/ml core.ac.uk
Correlation Coefficient (R²) Not Specified0.999 tandfonline.com0.999 core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Advanced Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the determination of Amoxicillin in various matrices, including human plasma. oup.comwseas.com This technique is particularly valuable for pharmacokinetic and bioequivalence studies. oup.comwseas.com Sample preparation often involves solid-phase extraction (SPE) to isolate the analyte from complex biological samples. oup.com

The chromatographic separation is typically performed on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer such as ammonium (B1175870) formate. oup.comunite.edu.mk The mass spectrometer is operated in positive ion mode using an electrospray ionization (ESI) source. unite.edu.mkresearchgate.net Detection is achieved through tandem mass spectrometry (MS/MS) via multiple reaction monitoring (MRM), which enhances selectivity. researchgate.net For Amoxicillin, the protonated molecule [M+H]+ is observed at an m/z of 366.2. wseas.comlcms.cz

The method is validated for parameters including selectivity, precision, accuracy, and recovery. oup.com LC-MS/MS methods demonstrate excellent linearity over a wide concentration range, such as 100–15000 ng/mL or 0.17 to 17.0 µg/mL. oup.comwseas.com The high sensitivity of this technique allows for a low limit of quantification (LOQ), which can be around 100 ng/mL. wseas.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, offering improved resolution, speed, and sensitivity. A reverse-phase UPLC method has been developed for the simultaneous quantification of Amoxicillin in combination with other drugs like clarithromycin (B1669154) and vonoprazan. semanticscholar.org This demonstrates the technique's capability to handle complex mixtures, which is essential in the analysis of combination drug products. semanticscholar.org The enhanced separation efficiency of UPLC allows for faster analysis times while maintaining robust and accurate quantification, making it a valuable tool in pharmaceutical analysis. semanticscholar.org

Thin-Layer Chromatography (TLC) Methodologies

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simple, cost-effective, and versatile alternative to HPLC for the analysis of Amoxicillin trihydrate. ijpsr.comnih.gov This technique is suitable for routine quality control in pharmaceutical laboratories. ijpsr.com

The separation is carried out on silica (B1680970) gel 60 F254 plates as the stationary phase. ijpsr.comijprajournal.com A variety of mobile phase systems have been developed to achieve effective separation. One such system is a mixture of n-Hexane and ethyl acetate in a 7:3 (v/v) ratio. ijpsr.com Another established mobile phase for the simultaneous determination of Amoxicillin trihydrate and potassium clavulanate is butyl acetate-methanol-glacial acetic acid-water (15 + 7.5 + 7.5 + 3, v/v). researchgate.net Following development, the spots are detected and quantified using a densitometer, typically at a wavelength of 230 nm or 240 nm. ijpsr.comresearchgate.net

TLC methods are validated according to ICH guidelines for accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). ijpsr.com For example, an HPTLC method showed linearity in the range of 2000 to 12000 ng/band with a regression coefficient (r²) of >0.9936. ijpsr.com The limit of detection and quantification were found to be 365.382 ng/band and 1107.217 ng/band, respectively. ijpsr.com

TLC/HPTLC Methodologies for Amoxicillin Trihydrate Analysis
ParameterMethod 1 (HPTLC) ijpsr.comMethod 2 (TLC) ijprajournal.comMethod 3 (TLC) researchgate.net
Stationary Phase Silica gel 60 F254Silica gel GF254Silica gel 60 F254
Mobile Phase n-Hexane: ethyl acetate (7:3 v/v)Ethyl acetate, glacial acetic acid, water (4:1.5:0.5 v/v)Butyl acetate-methanol-glacial acetic acid-water (15:7.5:7.5:3 v/v)
Detection Wavelength 230 nm254 nm240 nm
Retention Factor (Rf) Not Specified0.56Not Specified
Linearity Range 2000 to 12000 ng/bandNot Specified0.63–1.62 µg/spot
Limit of Detection (LOD) 365.382 ng/band39.48 µg/mLNot Specified
Limit of Quantification (LOQ) 1107.217 ng/band131.60 µg/mLNot Specified

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Amoxicillin Trihydrate Crystal Structure Analysis

Powder X-ray Diffraction (PXRD) is a critical technique for the solid-state characterization of Amoxicillin trihydrate, providing definitive proof of its crystalline nature. researchgate.netamericanpharmaceuticalreview.com The PXRD pattern is unique to a specific crystalline phase, acting as a fingerprint for identification. americanpharmaceuticalreview.com The analysis of pristine Amoxicillin trihydrate powder reveals a distinct crystalline structure, with characteristic high-intensity diffraction peaks at 2θ angles such as 17.1°, 19°, 20.6°, and 21.8°. researchgate.net

PXRD is also employed to investigate how different manufacturing conditions affect the solid-state properties of the compound. nih.govnih.gov Studies have shown that the powder pH of Amoxicillin trihydrate can influence its degree of crystallinity. nih.govresearchgate.net While different batches may exhibit the same fundamental PXRD pattern, an increase in the intensity of the diffraction peaks can be observed with a higher powder pH, indicating enhanced crystallinity. nih.govnih.gov This increased crystallinity is often correlated with greater thermal stability of the powder. nih.govresearchgate.net These physicochemical characterizations are essential for ensuring the quality and consistency of the drug substance. nih.govnih.gov

Microscopic Techniques for Amoxicillin Trihydrate Morphological and Surface Characterization

Microscopic techniques are fundamental for characterizing the morphology and surface features of Amoxicillin trihydrate crystals. nih.govresearchgate.net Both optical microscopy and scanning electron microscopy (SEM) are used to visualize the crystal habit, size, and surface topography, which are important physical properties that can be influenced by crystallization conditions. researchgate.netrasayanjournal.co.in

Scanning Electron Microscopy (SEM) of Amoxicillin Trihydrate Crystals

Scanning Electron Microscopy (SEM) provides high-resolution images that reveal detailed information about the morphology of Amoxicillin trihydrate crystals. SEM analyses show that Amoxicillin trihydrate typically presents as agglomerated crystals with a prismatic aspect. researchgate.net

The crystal habit is generally consistent across different batches, but the physical dimensions of the crystals can be affected by process parameters such as the pH during crystallization. nih.govnih.gov It has been observed that as the powder pH increases (e.g., from 4.39 to 4.97), the length of the crystals also increases. nih.govresearchgate.net For instance, the length of certain crystals was measured to increase from 9.3 μm to 32.2 μm as the pH was raised. researchgate.net Similarly, crystallization temperature influences crystal size, with crystallization at room temperature (28°C) resulting in larger crystals compared to crystallization at a lower temperature (10°C). rasayanjournal.co.in

Optical Microscopy for Amoxicillin Trihydrate Crystal Habit Assessment

Optical microscopy is a fundamental technique for evaluating the crystal habit of Amoxicillin trihydrate, providing direct insight into the morphology and size of the crystalline particles. Studies have demonstrated that while different batches of Amoxicillin trihydrate powders generally exhibit a similar crystal habit, variations in processing parameters can influence specific characteristics. nih.govnih.gov

In some cases, aggregates of crystals may form during handling and drying processes. Optical microscopy at magnifications around 140x has been found suitable for observing these aggregates. google.com The morphology can also be affected by the crystallization temperature; however, some studies have found no significant difference in crystal habit between samples crystallized at low temperatures (10°C) and room temperature (28°C). rasayanjournal.co.in

Thermal Analysis Techniques for Amoxicillin Trihydrate Solid-State Transitions and Stability

Thermal analysis techniques are crucial for characterizing the solid-state properties of Amoxicillin trihydrate, including its stability, hydration state, and decomposition profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools used to investigate the thermal events the compound undergoes upon heating.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions such as melting, crystallization, and dehydration. For Amoxicillin trihydrate, DSC studies have confirmed a direct relationship between the powder's pH, its crystallinity, and its thermal stability; as the powder pH increases, both crystallinity and thermal stability are enhanced. nih.govnih.gov

A typical DSC thermogram of Amoxicillin trihydrate shows a significant endothermic peak. In one study, this peak was observed at 107°C during the first heating cycle. netzsch.com This event corresponds to the release of bound water molecules from the crystal lattice, rather than the melting of the compound. netzsch.com This dehydration process is an irreversible transition. The enthalpy of this transition provides a measure of the energy required to remove the water of hydration. After the initial dehydration, a second heating run will not show this peak, confirming the loss of the trihydrate structure. netzsch.com Further heating leads to an exothermic effect, which is associated with the chemical degradation of the amoxicillin molecule itself. netzsch.commathewsopenaccess.com

Table 1: DSC Thermal Events for Amoxicillin Trihydrate

Thermal EventPeak Temperature (Approx.)Type of TransitionAssociated Process
1107°C netzsch.comEndothermicDehydration (Loss of 3 water molecules)
2>185°C netzsch.comExothermicOnset of thermal decomposition

Thermogravimetric Analysis (TGA) provides quantitative information about the changes in a sample's mass as a function of temperature or time. It is particularly effective for determining the water content and decomposition pathway of hydrated compounds like Amoxicillin trihydrate. The derivative of the TGA curve (DTG) helps to identify the temperatures at which the most significant mass loss occurs.

TGA of Amoxicillin trihydrate shows a distinct, initial mass loss step that confirms its nature as a trihydrate. This mass loss is approximately 12.9%, which corresponds precisely to the theoretical percentage of water in the Amoxicillin trihydrate molecule (molar mass of amoxicillin: 365.4 g/mol ; molar mass of amoxicillin trihydrate: 419.4 g/mol ). netzsch.com This dehydration event is typically observed at a lower temperature in TGA (around 93°C) compared to DSC, an effect that can be attributed to the different experimental conditions, such as using an open sample pan versus a pierced lid. netzsch.com Analysis of the gas evolved during this step confirms it is water. netzsch.com

Following the complete removal of water, a second major mass-loss step begins at an onset temperature of approximately 185°C. netzsch.com This stage represents the thermal decomposition of the amoxicillin molecule. Analysis of the evolved gases during this phase reveals the release of carbon dioxide (CO₂) and ammonia (B1221849) (NH₃). netzsch.com The degradation continues at higher temperatures, with a total mass loss of over 77% observed when heated to 700°C. netzsch.com

Table 2: TGA/DTG Analysis of Amoxicillin Trihydrate

Mass Loss StepOnset Temperature (Approx.)Mass Loss (%)Evolved ProductsCorresponding Process
193°C netzsch.com12.9% netzsch.comWater (H₂O) netzsch.comDehydration (Loss of 3 moles of water)
2185°C netzsch.com> 64%Carbon Dioxide (CO₂), Ammonia (NH₃), Aromatics, C-H compounds netzsch.comThermal Decomposition

Degradation Pathways and Environmental Fate of Amoxicillin Trihydrate

Chemical Degradation Mechanisms of Amoxicillin (B794)

Amoxicillin trihydrate, a widely used β-lactam antibiotic, is susceptible to degradation through various chemical pathways, significantly impacting its efficacy and leading to the formation of numerous transformation products. The principal mechanisms driving its degradation include hydrolysis, photolysis, and oxidation, each influenced by environmental factors such as pH, light, and the presence of oxidizing agents.

Hydrolytic Degradation Pathways and Kinetics of Amoxicillin

The primary pathway for the degradation of amoxicillin in aqueous environments is hydrolysis, which involves the cleavage of the strained β-lactam ring. nih.govresearchgate.netusp-pqm.org This process is significantly influenced by pH. nih.gov The initial and rate-limiting step in the hydrolysis of amoxicillin is the opening of the β-lactam ring, which leads to the formation of amoxicillin penicilloic acid. nih.govresearchgate.nettaylorandfrancis.com This intermediate is generally unstable and can undergo further degradation. nih.gov

The kinetics of amoxicillin's hydrolytic degradation are often described as pseudo-first-order. researchgate.net The rate of hydrolysis is pH-dependent, with studies showing variability in degradation rates across different pH levels. For instance, hydrolysis experiments conducted at pH 3, 7, and 11 demonstrated that both the rate and the pattern of transformation products were strongly dependent on the pH of the solution. nih.gov While amoxicillin exhibits some stability, its degradation can be accelerated by changes in pH and temperature. researchgate.net

The degradation process does not stop at the formation of penicilloic acid. This intermediate can undergo further transformations, including decarboxylation to form amoxicillin penilloic acid. nih.gov The stability of these initial hydrolysis products is also limited, as they can transform into numerous other, yet unknown, transformation products over time. nih.gov

pH ConditionKey Hydrolytic Degradation ProductsKinetic Observations
Acidic (e.g., pH 3)Formation of Amoxicillin Penicilloic AcidpH-dependent degradation rate
Neutral (e.g., pH 7)Amoxicillin Penicilloic Acid, Amoxicillin 2',5'-diketopiperazine, Amoxicillin Penilloic Acid, 3-(4-hydroxyphenyl)pyrazinol nih.govPseudo-first-order kinetics observed in some studies researchgate.net
Alkaline (e.g., pH 11)Different pattern of transformation products compared to acidic and neutral pH nih.govIncreased degradation rate with prolonged exposure
Table 1: Influence of pH on the Hydrolytic Degradation of Amoxicillin.

Photolytic Degradation Processes of Amoxicillin under Light Exposure

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photolytic degradation of amoxicillin. mdpi.com This process can occur through direct photolysis, where the amoxicillin molecule directly absorbs light energy, or through indirect photolysis, often facilitated by photosensitizing agents or catalysts. nih.gov The efficiency of photolytic degradation is influenced by factors such as the intensity and wavelength of light, the pH of the solution, and the presence of other substances in the water matrix. mdpi.comresearchgate.net

Studies have shown that amoxicillin degradation is significantly enhanced in the presence of UV light. mdpi.com For instance, under simulated sunlight, amoxicillin has been observed to degrade almost completely over a period of 40 hours. mdpi.com The rate of photodegradation can be further accelerated by the addition of photocatalysts like titanium dioxide (TiO2), which has been shown to achieve high degradation efficiency under UV irradiation. nih.govmdpi.com The presence of certain minerals, such as anatase, can also increase the degradation rate of amoxicillin in the presence of light. nih.gov

The pH of the solution also plays a crucial role in the photodegradation process. researchgate.netnih.gov For example, the photodegradation of amoxicillin using Mn-doped Cu2O was found to be most efficient at a pH of 9. mdpi.com The initial concentration of amoxicillin can also affect the degradation rate, with higher concentrations sometimes leading to a decrease in degradation efficiency. researchgate.net

ConditionCatalyst/AdditiveObserved Degradation EfficiencyKinetic Model
Simulated SunlightNoneAlmost complete degradation after 40 hours mdpi.com-
UV IrradiationTiO2High degradation efficiency nih.govmdpi.com-
Sunlight IrradiationMn-doped Cu2O92.0% at pH 9 nih.govmdpi.com-
UV/H2O2Hydrogen Peroxide99.98% at pH 4.2 mdpi.comZero-order reaction kinetics researchgate.net
Terrestrial Solar LightAnatase4.4-fold increase in degradation rate compared to light control nih.gov-
Table 2: Research Findings on the Photolytic Degradation of Amoxicillin.

Oxidative Degradation Mechanisms of Amoxicillin

Oxidative processes, particularly advanced oxidation processes (AOPs), are effective in degrading amoxicillin. researchgate.netnih.gov These methods rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (·OH) and sulfate (B86663) radicals (SO4·−), which can non-selectively attack and break down the amoxicillin molecule. researchgate.netsemanticscholar.orgresearchgate.net

One such method is the use of thermally activated persulfate (TAP), which generates sulfate radicals. semanticscholar.orgresearchgate.net The degradation of amoxicillin via TAP has been found to follow pseudo-first-order kinetics, with the rate being dependent on temperature. semanticscholar.org An increase in temperature from 35°C to 60°C significantly enhances the degradation rate. semanticscholar.org The pH of the solution also influences the efficiency of this process, with lower pH values favoring the degradation of amoxicillin. semanticscholar.org

Electrochemical oxidation is another effective AOP for amoxicillin degradation. jecst.org This process can involve direct oxidation at the electrode surface or indirect oxidation by electrochemically generated oxidants like chlorine in the presence of chloride ions. jecst.org The presence of chloride has been shown to significantly enhance the oxidation of amoxicillin. jecst.org

Oxidative ProcessKey Parameters Influencing DegradationObservations
Thermally Activated Persulfate (TAP)Temperature, Initial Persulfate Concentration, pH semanticscholar.orgresearchgate.netDegradation follows pseudo-first-order kinetics. Lower pH and higher temperature increase degradation efficiency. semanticscholar.org
Electrochemical OxidationPresence of Chloride, Current Density jecst.orgEnhancement of oxidation in the presence of chloride. Controlled by both adsorption and diffusion processes. jecst.org
Photo-Fenton ProcesspH, H2O2 concentration, Fe2+ concentration tandfonline.comComplete removal of amoxicillin in 20 minutes under specific conditions. tandfonline.com
Table 3: Factors Affecting the Oxidative Degradation of Amoxicillin.

Identification and Characterization of Amoxicillin Degradation Products

The degradation of amoxicillin results in the formation of various transformation products, some of which may retain antibacterial activity or pose environmental risks. The identification and characterization of these products are crucial for understanding the complete environmental fate of amoxicillin.

Amoxicillin Penicilloic Acid and Penilloic Acid Formation

As previously mentioned, the primary product of amoxicillin hydrolysis is amoxicillin penicilloic acid. nih.govusp-pqm.orgresearchgate.net This compound is formed through the cleavage of the β-lactam ring. nih.govtaylorandfrancis.com Amoxicillin penicilloic acid is an intermediate that can be further transformed. nih.gov

One of the subsequent degradation pathways for amoxicillin penicilloic acid is decarboxylation, which leads to the formation of amoxicillin penilloic acid. nih.gov Both amoxicillin penicilloic acid and penilloic acid have been identified as significant degradation products in various studies under controlled environmental conditions. iucc.ac.ilnih.gov However, these initial hydrolysis products are not entirely stable and can degrade further into a multitude of other compounds. nih.gov

Diketopiperazine and Phenol Hydroxypyrazine as Amoxicillin Degradation Byproducts

Another major and chemically stable degradation product of amoxicillin is amoxicillin 2',5'-diketopiperazine. researchgate.netnih.gov This byproduct is formed from the intramolecular cyclization of amoxicillin penicilloic acid. researchgate.net Its stability makes it a key indicator of amoxicillin degradation in environmental samples, and it has been detected in wastewater and effluent. iucc.ac.ilnih.gov

Phenol hydroxypyrazine is another identified degradation byproduct of amoxicillin. iucc.ac.ilnih.gov Its formation has been observed under various controlled environmental conditions and anaerobic degradation systems. iucc.ac.ilnih.gov The presence of these degradation products highlights the complex transformation pathways of amoxicillin in the environment.

Degradation ProductFormation PathwayEnvironmental Occurrence
Amoxicillin Penicilloic AcidHydrolysis of the β-lactam ring nih.govtaylorandfrancis.comDetected in laboratory hydrolysis experiments nih.gov
Amoxicillin Penilloic AcidDecarboxylation of amoxicillin penicilloic acid nih.govIdentified in studies under controlled conditions iucc.ac.ilnih.gov
Amoxicillin 2',5'-diketopiperazineIntramolecular cyclization of amoxicillin penicilloic acid researchgate.netDetected in wastewater, effluent, and groundwater iucc.ac.ilnih.govnih.gov
Phenol HydroxypyrazineDegradation of amoxicillin under various conditions iucc.ac.ilnih.govDetected in secondary effluent iucc.ac.ilnih.gov
Table 4: Major Degradation Products of Amoxicillin and Their Formation.

Amoxicillin S-Oxide Formation

The degradation of amoxicillin in the environment can lead to the formation of various transformation products, one of which is Amoxicillin S-Oxide. This particular degradation pathway is primarily driven by oxidative processes. Research has demonstrated that the formation of Amoxicillin S-Oxide is a chemically stable product that occurs under specific environmental conditions researchgate.netdntb.gov.ua.

The transformation to Amoxicillin S-Oxide is consistently observed under sunlight irradiation, indicating a photodegradation pathway researchgate.netsemanticscholar.org. The process can be significantly enhanced by the presence of natural photosensitizers. For instance, studies have shown that the presence of humic acid and conditions within field secondary effluent, which acts as a natural photosensitizer, augment the formation of this sulfoxide (B87167) product researchgate.netsemanticscholar.org. The structure of Amoxicillin S-Oxide formed under these conditions has been confirmed using advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netnih.gov.

Environmental Occurrence and Distribution of Amoxicillin

Amoxicillin is one of the most commonly used broad-spectrum antibiotics and has been widely detected in various aquatic environments globally jbse.net. Its presence is a direct consequence of its extensive use in human and veterinary medicine, coupled with incomplete removal during wastewater treatment processes noaa.govrepec.org. Concentrations in the environment can range significantly, from nanograms per liter (ng/L) to micrograms per liter (µg/L), depending on the water system and proximity to sources of contamination jbse.net.

Presence in Aquatic Ecosystems and Wastewater Effluents

Wastewater treatment plants (WWTPs) are significant conduits for amoxicillin entering aquatic ecosystems. Due to its incomplete metabolism in humans and animals, a substantial portion is excreted in its active form noaa.gov. While WWTPs are designed to remove many pollutants, their efficiency in eliminating antibiotic compounds like amoxicillin varies noaa.gov. Consequently, amoxicillin is frequently detected in both the influent and effluent of WWTPs jbse.netnoaa.gov.

From the treatment plants, amoxicillin is discharged into surface waters. Studies have reported its presence in rivers, lakes, and reservoirs, with rivers generally showing higher concentrations due to more direct anthropogenic disturbances jbse.net. For example, concentrations in some surface waters in less developed countries have been found to reach several hundreds of µg/L jbse.net. In a study of the River Yamuna in India, amoxicillin was detected at concentrations up to 3.033 ng/mL mdpi.com. Even groundwater and drinking water sources are not entirely free from contamination, although the concentrations are typically lower than in surface water nih.govjbse.net.

Table 1: Reported Environmental Concentrations of Amoxicillin

Water Body Type Location/Country Reported Concentration
Pharmaceutical Industry Waste Multiple Up to 120 mg/L researchgate.net
WWTP Influent South Africa 0.01 - 101.4 ng/mL nih.gov
WWTP Effluent South Africa 0.003 - 88.7 ng/mL nih.gov
WWTP Effluent Italy 0.013 mg/L researchgate.net
Surface Water (Rivers) Global ng/L to hundreds of µg/L jbse.net
Surface Water (River Yamuna) India Up to 3.033 ng/mL mdpi.com
Surface Water Italy Up to 5700 ng/L mdpi.com
Surface Water (Rivers) South Africa 0.008 - 76.8 ng/mL nih.gov
Groundwater N/A Detected at 0.03 µg/L (degradation product) nih.gov

Contribution from Pharmaceutical Manufacturing and Agricultural Sources

The highest environmental concentrations of antibiotics are often traced back to discharges from manufacturing plants researchgate.nethealthpolicy-watch.news. Effluents from the pharmaceutical industry can contain exceptionally high levels of amoxicillin, sometimes reaching concentrations of up to 120 mg/L researchgate.net. This industrial waste represents a significant point source of pollution, driving high levels of contamination in the immediate receiving water bodies healthpolicy-watch.news.

Agricultural activities are another major source of amoxicillin in the environment. The antibiotic is used extensively in veterinary medicine to treat livestock repec.orgcdc.gov. Amoxicillin and its metabolites are excreted by animals and can contaminate soil and water through manure, which is often used as fertilizer cdc.govnih.gov. Runoff from agricultural lands during rain events can then transport these residues into nearby streams, rivers, and groundwater, leading to widespread, non-point source pollution cdc.gov.

Environmental Impact and Ecological Implications of Amoxicillin Residues

The presence of amoxicillin residues in the environment, even at low concentrations, is a cause for significant ecological concern. These residues can exert toxic effects on non-target organisms and play a crucial role in the proliferation of antibiotic resistance, which poses a threat to both environmental and human health repec.orgnih.gov.

Effects on Non-Target Aquatic Organisms

Amoxicillin can have detrimental effects on a variety of aquatic organisms, disrupting the ecological balance repec.org. Photosynthetic microorganisms, such as algae and cyanobacteria, are particularly sensitive. Studies have shown that algae exhibit greater sensitivity to antibiotics compared to other aquatic organisms like daphnia and fish nih.gov. The median effective concentrations (EC50) for algae can be in the µg/L to mg/L range nih.gov.

Even at sub-lethal concentrations (ng/L), amoxicillin can cause adverse effects, including the disruption of physiological homeostasis, development, and reproduction nih.govresearchgate.net. For instance, hormesis effects—a biphasic dose response—have been observed in the cyanobacterium Microcystis aeruginosa upon exposure to environmentally relevant concentrations of amoxicillin nih.gov. While acute toxicity to organisms like fish and crustaceans generally occurs at higher concentrations (mg/L range), chronic exposure to lower, environmentally realistic levels can lead to significant sub-lethal effects hku.hk.

Table 2: Ecotoxicity of Amoxicillin to Select Aquatic Organisms

Organism Endpoint Concentration Exposure Duration
Vibrio fischeri (Bacteria) Acute Toxicity (EC50) 56.23 mg/L dntb.gov.ua 5 / 15 minutes hku.hknih.gov
Daphnia magna (Crustacean) Acute Toxicity (EC50) >100 mg/L dntb.gov.ua 24 / 48 hours hku.hk
Lepistes sp. (Fish) Acute Toxicity Most resistant organism tested nih.gov N/A
Algae / Cyanobacteria Growth Inhibition (EC50) µg/L to mg/L range nih.gov N/A
Danio rerio (Zebrafish) Lethal Concentration (LC50) 14.192 µg/L researchgate.net N/A

Role in the Dissemination of Antibiotic Resistance Genes in the Environment

A primary concern regarding the presence of antibiotics in the environment is their role in promoting and spreading antibiotic resistance nih.gov. Aquatic environments contaminated with antibiotics act as reservoirs and hotspots for the development and transfer of antibiotic resistance genes (ARGs) frontiersin.orgnih.gov. The introduction of amoxicillin, even at sub-inhibitory concentrations, creates a selective pressure on environmental bacteria, favoring the survival and proliferation of resistant strains semanticscholar.orgnih.gov.

Wastewater treatment plants, which receive inputs from households, hospitals, and industry, are particularly important hotspots. They create an environment where bacteria from different sources mix with antibiotics and resistance genes, facilitating horizontal gene transfer (HGT) frontiersin.orgnih.gov. This process allows ARGs to spread between different bacterial species, including environmental bacteria and potential human pathogens nih.goveawag.ch. The discharge of treated wastewater, which may still contain resistant bacteria and ARGs, into rivers and lakes leads to the widespread dissemination of antibiotic resistance in the environment, posing a significant risk to global public health frontiersin.orgnih.gov.

Bioaccumulation and Biomagnification Potential of Amoxicillin in Environmental Systems

The persistence of antibiotics such as amoxicillin in aquatic environments raises concerns about their potential to accumulate in living organisms and become more concentrated at higher levels of the food chain. This phenomenon, known as bioaccumulation and biomagnification, can pose significant toxicological risks to ecosystems and human health. nih.govcimi.org Bioaccumulation refers to the process where a substance, like amoxicillin, is absorbed by an organism from the environment at a rate faster than it can be metabolized or excreted, leading to a buildup in its tissues. cimi.org Biomagnification is the subsequent process where the concentration of the substance increases in organisms at successively higher levels in a food chain. cimi.org

The presence of antibiotics in water bodies is directly linked with the potential for biomagnification, which contributes to the transport of these pollutants through the food chain. nih.gov While specific bioaccumulation factors (BAF) and biomagnification factors (BMF) for amoxicillin are not extensively documented in all species, the general behavior of antibiotics suggests a potential for risk. Studies have shown that for some antibiotics, bioaccumulation is influenced by the compound's physicochemical properties and the organism's metabolism. nih.gov For instance, research on various antibiotics in river ecosystems indicates that metabolic biotransformation can play a crucial role in driving their potential to biomagnify. nih.gov

Amoxicillin is considered an emerging contaminant due to uncertainty regarding its full impact on the environment and human health. researchgate.net Its wide usage and the fact that over 80% is excreted through urine contribute to its prevalence in wastewater. nih.gov As conventional wastewater treatment plants often fail to completely degrade amoxicillin, its residual concentrations can be found in drinking water sources, posing a continuous risk to the aquatic environment. nih.govresearchgate.net The potential for chronic exposure, even at low concentrations, can lead to bioaccumulation in aquatic organisms, allowing these compounds to enter the food chain. researchgate.net

Environmental Remediation and Removal Strategies for Amoxicillin

The incomplete removal of amoxicillin in conventional wastewater treatment plants (WWTPs) necessitates the development of more effective environmental remediation and removal strategies. researchgate.net The presence of amoxicillin and its degradation products has been reported in the effluent of sewage treatment plants globally. nih.gov Due to the limitations of traditional biological treatments in handling such recalcitrant compounds, advanced methods are required. razi.ac.ir These strategies primarily fall into two categories: physical processes, such as adsorption, and chemical processes, including heterogeneous photocatalysis and advanced oxidation processes (AOPs). researchgate.netnih.gov

Adsorption-Based Removal Techniques (e.g., Montmorillonite)

Adsorption is a widely studied physical method for removing antibiotics from water due to its efficiency and potential for using low-cost, readily available materials. nih.govsemanticscholar.org Clay minerals, particularly montmorillonite (B579905), have garnered significant attention as effective adsorbents. Montmorillonite is a key component of bentonite (B74815) and is favored for its high specific surface area and chemical stability. nih.govsemanticscholar.org

Research has demonstrated that both natural and modified montmorillonite can effectively remove amoxicillin from aqueous solutions. Modifying the clay's surface can significantly enhance its adsorption capacity. For instance, bentonite modified with hexadecyl trimethyl ammonium (B1175870) bromide (HTAB) achieved a maximum amoxicillin removal of 93% under optimized conditions. nih.gov Similarly, a composite of manganese dioxide and montmorillonite (MnO2/MMT) showed over 90% removal efficiency for amoxicillin. bohrium.com Further enhancements have been reported with montmorillonite K10 modified by protonated L-methionine, which exhibited a remarkably high maximum adsorption capacity. researchgate.net The efficiency of these adsorption processes is influenced by several factors, including pH, contact time, adsorbent dosage, and the initial concentration of amoxicillin. nih.gov

Adsorbent MaterialMaximum Removal Efficiency (%)Maximum Adsorption Capacity (mg/g)Optimal ConditionsReference
Modified Bentonite (with HTAB)93%Not SpecifiedpH 10, 240 min contact time, 3 g/L dosage nih.gov
Montmorillonite Nanoparticles (MON-NP)Not Specified39.41pH 7, 0.2 g/L dosage semanticscholar.org
Manganese Dioxide/Montmorillonite (MnO2/MMT)>90%21Not Specified bohrium.com
L-methionine modified Montmorillonite K10Not Specified647.760 min equilibrium time researchgate.net

Heterogeneous Photocatalysis for Amoxicillin Degradation

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), to degrade organic pollutants under irradiation. mdpi.comdoaj.org This method has shown significant promise for the degradation of amoxicillin in water. Anatase, a mineral form of TiO2, is a particularly effective photocatalyst due to its high photocatalytic activity. mdpi.comnih.gov

Studies have shown that the presence of anatase can increase the degradation rate of amoxicillin by 4.5 times compared to exposure to sunlight alone. nih.govresearchgate.net The process is highly dependent on environmental conditions such as pH. Research on the solar heterogeneous photocatalysis of amoxicillin using TiO2 P25 found that the highest degradation rate constant was achieved under acidic conditions (pH 4.15) without the addition of an external oxidizing agent like hydrogen peroxide. doaj.org While photocatalysis is effective at breaking down the parent amoxicillin molecule, it is important to note that this does not always result in complete mineralization to carbon dioxide and water; various degradation products may be formed. mdpi.comresearchgate.net

CatalystLight SourceKey FindingReference
Anatase (TiO2)Simulated SunlightIncreased amoxicillin degradation by 4.5-fold compared to photolysis alone. mdpi.comnih.gov
KaoliniteSimulated SunlightDiminished amoxicillin degradation under irradiation. mdpi.comnih.gov
TiO2 P25SolarOptimal degradation kinetics (KphC = 0.10 min−1) achieved at pH 4.15. doaj.org

Advanced Oxidation Processes (AOPs) for Amoxicillin Environmental Decontamination

Advanced Oxidation Processes (AOPs) are a class of water treatment methods highly effective in degrading recalcitrant organic pollutants like amoxicillin. razi.ac.ir These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (OH•), which are powerful oxidizing agents. razi.ac.irresearchgate.net Various AOPs have been successfully applied for amoxicillin decontamination, including UV/H2O2, ozonation-based processes, and Fenton-like reactions. researchgate.netnih.govmdpi.com

The UV/H2O2 process involves the photolysis of hydrogen peroxide by UV radiation to produce hydroxyl radicals. This method has been shown to significantly increase the degradation rate of amoxicillin compared to direct UV photolysis alone, although complete mineralization (TOC removal) can be low, reaching a maximum of 50% under certain conditions. nih.gov Ozonation, particularly when combined with UV or H2O2 or conducted at high pH, is also highly effective. razi.ac.irmdpi.com Fenton-like processes, such as UV-Fe3+/H2O2, can achieve very high degradation and mineralization rates. One study reported 100% amoxicillin degradation and 81.9% chemical oxygen demand (COD) removal using a UV-Fe3+(EDTA)/H2O2 system. hnu.edu.cn The performance of AOPs is a function of variables such as pH, oxidant dosage, and the presence of catalysts or UV light. razi.ac.irhnu.edu.cn

AOP MethodAmoxicillin Removal Efficiency (%)Mineralization Efficiency (COD/TOC Removal)Reference
UV/H2O2 (10mM H2O2)Complete removal at 20 min~50% TOC removal after 80 min nih.gov
O3/H2O2 (20mM H2O2, pH 11)Complete degradation achievedMaximum COD removal obtained razi.ac.ir
Ozonation (High pH)Effective degradation after 60 minDegradation intermediates were recalcitrant mdpi.com
UV-Fe3+(EDTA)/H2O2100%81.9% COD removal hnu.edu.cn

Molecular Mechanisms of Bacterial Resistance to Amoxicillin Trihydrate

Intrinsic Bacterial Resistance Mechanisms to Amoxicillin (B794)

Intrinsic resistance is the innate ability of a bacterial species to resist the action of an antibiotic, a trait that is naturally encoded in its genome and is independent of previous antibiotic exposure. nih.govnih.gov This form of resistance is often associated with the structural and physiological characteristics of the bacterium.

Key intrinsic resistance mechanisms to amoxicillin include:

Reduced Permeability of the Outer Membrane: Gram-negative bacteria possess an outer membrane that acts as a formidable barrier, limiting the influx of many substances, including amoxicillin. nih.govbristol.ac.uk The lipopolysaccharide (LPS) layer of this membrane is a primary contributor to this reduced permeability. nih.gov For amoxicillin to reach its target—the penicillin-binding proteins (PBPs) located in the periplasmic space—it must traverse this outer membrane, often through protein channels known as porins. bristol.ac.ukmdpi.com Some bacterial species naturally have fewer porins or porins with a structure that restricts the passage of amoxicillin, thereby conferring intrinsic resistance. mdpi.comfuturelearn.com

Natural Activity of Efflux Pumps: Many bacteria possess chromosomally encoded efflux pumps, which are transport proteins that actively expel a wide range of toxic compounds, including antibiotics like amoxicillin, from the cell. nih.govfuturelearn.com This prevents the antibiotic from reaching a lethal concentration at its site of action. futurelearn.comwikipedia.org The constitutive expression of these pumps contributes to the intrinsic resistance of several bacterial species. oup.com

Acquired Bacterial Resistance Mechanisms to Beta-Lactam Antibiotics (including Amoxicillin)

Acquired resistance develops when a bacterium, which was initially susceptible to an antibiotic, undergoes genetic changes that result in a resistant phenotype. These changes can occur through mutations in the bacterial chromosome or the acquisition of new genetic material via horizontal gene transfer (e.g., plasmids, transposons). youtube.comquizlet.com

The most prevalent mechanism of acquired resistance to beta-lactam antibiotics, including amoxicillin, is the production of beta-lactamase enzymes. nih.govnih.gov These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. nih.govrcsb.orgnih.gov

There are numerous classes of beta-lactamases, categorized based on their amino acid sequence (Ambler classification) or substrate profiles and inhibitor susceptibility (Bush-Jacoby classification). quizlet.comresearchgate.net

Ambler ClassActive SiteKey CharacteristicsExamples
A SerineIncludes penicillinases and extended-spectrum β-lactamases (ESBLs).TEM-1, SHV-1, CTX-M
B Zinc (Metallo-β-lactamases)Broad-spectrum activity, including carbapenems; not inhibited by common β-lactamase inhibitors.NDM, VIM, IMP
C SerinePrimarily cephalosporinases, often chromosomally encoded and inducible.AmpC
D SerineOxacillinases with activity against oxacillin.OXA-1, OXA-2

The genes encoding these enzymes can be located on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread among different bacterial populations. youtube.comquizlet.com In Gram-positive bacteria, beta-lactamases are typically inducible and secreted into the extracellular environment. youtube.com In contrast, Gram-negative bacteria often produce these enzymes constitutively and retain them in the periplasmic space, providing a more efficient defense mechanism. youtube.com

Amoxicillin exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov Alterations in the structure of these target proteins can reduce their affinity for amoxicillin, leading to resistance. nih.govrcsb.org

This resistance mechanism is particularly significant in Gram-positive bacteria. nih.gov For instance, in Streptococcus pneumoniae, resistance to amoxicillin is associated with mutations in the genes encoding PBPs, specifically PBP1a, PBP2x, and PBP2b. nih.govnih.gov These mutations result in modified PBPs that can continue to function in cell wall synthesis even in the presence of the antibiotic. youtube.com Similarly, methicillin-resistant Staphylococcus aureus (MRSA) acquires the mecA gene, which encodes for a low-affinity PBP2a, conferring resistance to most beta-lactam antibiotics. nih.govmdpi.com

While reduced permeability is an intrinsic resistance mechanism in some bacteria, it can also be acquired or enhanced through mutations. nih.govbristol.ac.uk Gram-negative bacteria can modify their outer membrane to further limit the entry of amoxicillin. researchgate.netoup.com This can be achieved by:

Downregulation or loss of porin channels: Bacteria can reduce the number of porin channels in their outer membrane, thereby decreasing the influx of the antibiotic. bristol.ac.uk

Structural modifications of porins: Mutations in the genes encoding porins can lead to changes in the size or chemical properties of the channel, restricting the passage of amoxicillin. mdpi.comquizlet.com

This mechanism is often more effective when combined with other resistance strategies, such as the production of beta-lactamases in the periplasmic space. nih.govmdpi.com

Bacteria can acquire or upregulate the expression of efflux pumps to enhance their resistance to amoxicillin. nih.govquizlet.com These pumps are transport proteins that actively extrude antibiotics from the cell, preventing them from reaching their intracellular targets. wikipedia.orgnih.gov The overexpression of efflux pump genes can be triggered by exposure to antibiotics. wikipedia.org

Efflux pumps are classified into several families based on their structure and energy source.

Efflux Pump SuperfamilyEnergy SourceDescription
ATP-binding cassette (ABC) ATP hydrolysisA large family of transporters found in all domains of life.
Major facilitator superfamily (MFS) Proton motive forceThe largest family of secondary active transporters.
Multidrug and toxic compound extrusion (MATE) Sodium or proton gradientInvolved in the extrusion of a variety of compounds.
Resistance-nodulation-division (RND) Proton motive forcePrimarily found in Gram-negative bacteria and often form tripartite systems that span both the inner and outer membranes. nih.gov
Small multidrug resistance (SMR) Proton motive forceThe smallest of the major efflux pump families.

In Gram-negative bacteria like Pseudomonas aeruginosa, the overexpression of RND family efflux pumps, such as MexAB-OprM, is associated with resistance to a broad range of antibiotics, including beta-lactams. oup.comnih.gov

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix and adherent to a surface. nih.govresearchgate.net Bacteria within a biofilm exhibit significantly increased resistance to antibiotics, a phenomenon known as recalcitrance. nih.govasm.org This resistance is multifactorial and arises from several mechanisms:

Reduced antibiotic penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, impeding the diffusion of amoxicillin and preventing it from reaching the bacterial cells in the deeper layers of the biofilm. asm.orgfrontiersin.org

Altered microenvironment: The physiological conditions within a biofilm, such as nutrient and oxygen gradients, can lead to the formation of dormant or slow-growing persister cells that are less susceptible to the action of antibiotics like amoxicillin, which are more effective against rapidly dividing cells. frontiersin.org

Upregulation of resistance genes: The biofilm environment can trigger the expression of genes associated with other resistance mechanisms, such as efflux pumps. nih.govfrontiersin.org

Horizontal gene transfer: The close proximity of bacterial cells within a biofilm facilitates the exchange of genetic material, including resistance genes, through horizontal gene transfer. frontiersin.org

Biochemical Strategies to Counteract Amoxicillin Resistance

The primary mechanism of acquired resistance to amoxicillin involves the production of bacterial enzymes called β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring of amoxicillin, rendering the antibiotic inactive. A key biochemical strategy to overcome this resistance is the co-administration of amoxicillin with a β-lactamase inhibitor.

Co-Administration with Beta-Lactamase Inhibitors (e.g., Clavulanic Acid)

The combination of amoxicillin trihydrate with a β-lactamase inhibitor, most notably clavulanic acid, is a highly successful strategy to restore its efficacy against resistant bacteria. medlineplus.govdrugbank.com Clavulanic acid itself has weak intrinsic antibacterial activity but functions as a potent, irreversible inhibitor of many clinically significant β-lactamase enzymes. nih.govpatsnap.com

Mechanism of Action

Derived from the bacterium Streptomyces clavuligerus, clavulanic acid shares a structural similarity with penicillin molecules. drugbank.com This similarity allows it to bind to the active site of β-lactamase enzymes. The mechanism of inhibition is a two-step process:

Formation of a Reversible Complex : Clavulanic acid first binds to the β-lactamase enzyme, forming a reversible, non-covalent complex. This initial binding is competitive. nih.gov

Irreversible Inactivation : The initial complex then undergoes chemical rearrangement, leading to the formation of a stable, covalent bond with the enzyme. nih.gov This permanently inactivates the β-lactamase, preventing it from hydrolyzing amoxicillin. Because clavulanic acid is consumed in this process, it is often referred to as a "suicide inhibitor." patsnap.com

By neutralizing the β-lactamase enzymes, clavulanic acid effectively protects amoxicillin from degradation, allowing the antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and inhibit bacterial cell wall synthesis. medlineplus.govla.gov This synergistic action extends the antibacterial spectrum of amoxicillin to include many β-lactamase-producing strains that would otherwise be resistant. nih.govnih.gov

Detailed Research Findings

Numerous studies have demonstrated the potent synergistic effect of combining amoxicillin with clavulanic acid. This combination significantly lowers the Minimum Inhibitory Concentration (MIC) of amoxicillin for many resistant pathogens, restoring its clinical utility.

For instance, studies on Escherichia coli, a common pathogen where amoxicillin resistance is prevalent, show a marked decrease in resistance rates when clavulanic acid is included. In a study conducted at St. Thomas's Hospital between 1990 and 1994, amoxicillin resistance in E. coli was consistently around 42-44%. However, resistance to the amoxicillin-clavulanic acid combination remained stable at approximately 5%. asm.org This indicates that a large proportion of amoxicillin resistance was due to β-lactamase production that could be overcome by clavulanic acid.

Similarly, the combination has proven effective against resistant strains of Staphylococcus aureus. The addition of clavulanic acid restores amoxicillin's activity against β-lactamase-producing S. aureus. droracle.ai Clinical studies have shown high success rates in treating skin and soft tissue infections caused by these resistant staphylococci. droracle.ainih.gov In experimental models of endocarditis caused by β-lactamase-producing S. aureus, the combination of amoxicillin and clavulanic acid was significantly more effective than amoxicillin alone. oup.com

The efficacy is also well-documented against other pathogens such as Haemophilus influenzae, Moraxella catarrhalis, and Bacteroides fragilis. nih.govnih.gov Research on β-lactamase-producing strains of Haemophilus ducreyi confirmed a synergistic antibacterial activity when amoxicillin and clavulanic acid were used in combination. nih.gov

The table below illustrates the kinetic constants for the inactivation of three different β-lactamases by clavulanic acid, demonstrating its potent inhibitory action.

Table 1: Kinetic Constants for β-Lactamase Inactivation by Clavulanic Acid nih.gov
β-Lactamase EnzymeInhibition Constant (Ki) (µM)Inactivation Rate Constant (k6) (s⁻¹)
TEM-10.80.027
TEM-20.70.030
Pitton's Type 20.60.046

The following table provides examples of the reduction in MIC values for amoxicillin when combined with clavulanic acid against resistant bacterial strains.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL) of Amoxicillin Alone and in Combination with Clavulanic Acid
OrganismAmoxicillin MICAmoxicillin + Clavulanic Acid MICReference
Escherichia coli (β-lactamase producer)>2568 nih.gov
Klebsiella pneumoniae (β-lactamase producer)>2564 nih.gov
Staphylococcus aureus (β-lactamase producer)1280.5 nih.gov
Bacteroides fragilis (β-lactamase producer)641 nih.gov
Haemophilus influenzae (β-lactamase producer)161 nih.gov

Q & A

Basic Research Questions

Q. How to develop a robust HPLC method for quantifying amoxicillin trihydrate in pharmaceutical formulations?

  • Methodological Answer : Utilize reversed-phase HPLC with UV detection (229 nm), a C18 column, and isocratic elution with a mobile phase of phosphate buffer:methanol (50:50, v/v) at pH 3.0 and 1.0 mL/min flow rate. Validate linearity (r² ≥ 0.999), precision (RSD < 2%), accuracy (recovery 98–102%), and robustness via factorial design (e.g., Box-Behnken) to assess mobile phase composition, flow rate, and pH effects . For comparative studies, employ HPTLC or UV spectroscopy with methanol as solvent (λmax = 229 nm), ensuring linear ranges of 5–30 µg/mL (UV) or 2000–12000 ng/band (HPTLC) .

Q. What are the key considerations in ensuring the stability of amoxicillin trihydrate during storage?

  • Methodological Answer : Store in airtight containers at controlled room temperature (20–25°C), protected from moisture and oxidation. Stability testing should monitor degradation products (e.g., via HPLC or FTIR) under accelerated conditions (40°C/75% RH). Avoid exposure to strong oxidizers, as amoxicillin trihydrate reacts exothermically, leading to decomposition. Solid-state stability is superior to aqueous formulations, which degrade faster due to hydrolysis .

Q. What pharmacopeial standards are critical for assessing amoxicillin trihydrate purity in drug formulations?

  • Methodological Answer : Follow USP/EP guidelines for dissolution testing (≥85% release in 30 min), content uniformity (RSD ≤ 6%), and mass variation (±7.5% for capsules). Use validated HPLC methods with system suitability criteria (theoretical plates > 2000, tailing factor < 2). For impurity profiling, reference standards must confirm identity via NMR, FTIR, or mass spectrometry .

Advanced Research Questions

Q. How does the Box-Behnken experimental design optimize chromatographic parameters for amoxicillin trihydrate analysis?

  • Methodological Answer : Apply a 3²-factorial Box-Behnken design to evaluate mobile phase composition (X₁), flow rate (X₂), and pH (X₃) as independent variables, with peak area (Y₁) and retention time (Y₂) as responses. Statistical analysis (ANOVA) identifies critical factors: mobile phase composition and flow rate significantly affect resolution, while pH has negligible impact. This design minimizes experimental runs and maximizes robustness for regulatory compliance .

Q. What experimental approaches assess the environmental impact of amoxicillin trihydrate in aquatic ecosystems?

  • Methodological Answer : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna, algae) using OECD Test Guidelines. Measure EC₅₀/LC₅₀ values and chronic effects (e.g., algal growth inhibition). Despite high biodegradability (OECD 301F), its acute aquatic toxicity (GHS Category 1) necessitates containment during disposal. Use adsorption techniques (e.g., activated carbon) to mitigate wastewater contamination .

Q. How does citric acid influence the crystallization kinetics and polymorphic outcomes of amoxicillin trihydrate?

  • Methodological Answer : Citric acid acts as a crystallization modifier by altering supersaturation and nucleation rates. Use a full factorial design to study temperature, agitation, and acid concentration effects. Monitor crystal morphology via SEM and confirm polymorphic purity via XRD. Optimal conditions yield stable trihydrate crystals with reduced solvent inclusion .

Q. How to reconcile discrepancies in dissolution profiles of amoxicillin trihydrate formulations across different biorelevant media?

  • Methodological Answer : Compare dissolution in compendial (pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSGF/FeSSIF) using USP Apparatus II (50–75 rpm). Apply model-dependent (Weibull, Higuchi) and model-independent (f₂ similarity factor) analyses. Discrepancies often arise from excipient interactions or particle size variability, necessitating particle engineering (e.g., micronization) to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.